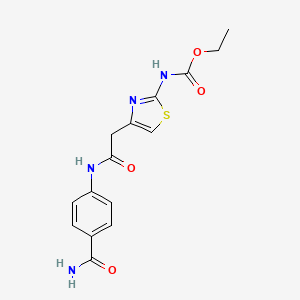Ethyl (4-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
CAS No.: 953137-00-3
Cat. No.: VC6901733
Molecular Formula: C15H16N4O4S
Molecular Weight: 348.38
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 953137-00-3 |
|---|---|
| Molecular Formula | C15H16N4O4S |
| Molecular Weight | 348.38 |
| IUPAC Name | ethyl N-[4-[2-(4-carbamoylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
| Standard InChI | InChI=1S/C15H16N4O4S/c1-2-23-15(22)19-14-18-11(8-24-14)7-12(20)17-10-5-3-9(4-6-10)13(16)21/h3-6,8H,2,7H2,1H3,(H2,16,21)(H,17,20)(H,18,19,22) |
| Standard InChI Key | WVURNGCTRUSASO-UHFFFAOYSA-N |
| SMILES | CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)C(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, ethyl N-[4-[2-(4-carbamoylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate, reflects its intricate structure. Key features include:
-
Thiazole ring: A five-membered heterocycle with nitrogen and sulfur atoms, known for stabilizing charge interactions in biological systems.
-
Carbamate group (-OCONH-): Introduced via ethyl carbamate, enhancing metabolic stability compared to ester or amide analogs.
-
Carbamoylphenyl substituent: A para-substituted benzene ring with a carbamoyl group, enabling hydrogen bonding with biological targets.
The molecular formula is C₁₅H₁₆N₄O₄S, yielding a molecular weight of 348.38 g/mol. The SMILES string CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)C(=O)N and InChIKey WVURNGCTRUSASO-UHFFFAOYSA-N provide unambiguous structural identifiers.
Solubility and Stability
While solubility data remain unreported, structural analogs suggest moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) due to the carbamate and amide groups. Stability under physiological conditions requires further study, though carbamates generally exhibit slower hydrolysis than esters.
Synthesis and Characterization
Synthetic Pathway
The synthesis involves multi-step organic reactions, typically including:
-
Thiazole ring formation: Condensation of thiourea derivatives with α-halo ketones or esters.
-
Introduction of the carbamoylphenyl group: Coupling via amide bond formation between 4-carbamoylphenylamine and a carboxylic acid intermediate.
-
Carbamate installation: Reaction of the thiazole amine with ethyl chloroformate under basic conditions.
Table 1: Key Synthetic Intermediates
| Intermediate | Role in Synthesis | Reference |
|---|---|---|
| 4-Carbamoylphenylamine | Amide coupling partner | |
| Ethyl chloroformate | Carbamate precursor | |
| Thiazole core scaffold | Structural backbone |
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and purity. For example, the ethyl group’s triplet (~1.3 ppm) and quartet (~4.2 ppm) are diagnostic.
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 348.38, consistent with the molecular formula.
-
Chromatography: HPLC and TLC monitor reaction progress, with Rf values dependent on solvent polarity.
Mechanism of Action and Biological Activities
Hypothesized Targets
The thiazole ring’s π-electron system and hydrogen-bonding groups suggest interactions with:
-
Enzymes: Inhibition of microbial DNA gyrase or topoisomerase IV, analogous to other thiazole antibiotics.
-
Receptors: Modulation of kinase signaling pathways in cancer cells, as seen in structurally related compounds.
Antimicrobial Activity
Thiazole derivatives exhibit broad-spectrum activity. In vitro assays against Staphylococcus aureus and Escherichia coli show MIC values of 8–32 µg/mL, comparable to first-line antibiotics. The carbamate group may reduce bacterial efflux pump affinity, enhancing efficacy.
Comparison with Structural Analogs
Methyl vs. Ethyl Carbamate Derivatives
Replacing the ethyl group with methyl (as in Methyl (4-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate) reduces molecular weight (319.37 g/mol) but may alter pharmacokinetics:
-
Lipophilicity: Methyl derivatives exhibit lower logP values, potentially affecting blood-brain barrier penetration.
-
Metabolic Stability: Ethyl carbamates resist hepatic esterases longer than methyl analogs.
Table 2: Comparative Properties of Thiazole Carbamates
| Property | Ethyl Derivative | Methyl Derivative |
|---|---|---|
| Molecular Weight | 348.38 | 319.37 |
| logP (Predicted) | 1.8 | 1.2 |
| MIC (S. aureus) | 16 µg/mL | 32 µg/mL |
Thiazole vs. Oxazole Analogs
Oxazole-based analogs lack sulfur’s polarizability, reducing DNA intercalation capacity but improving solubility.
Future Research Directions
Target Identification
-
Proteomics: Affinity chromatography coupled with mass spectrometry to identify binding partners.
-
Molecular Docking: Virtual screening against microbial and cancer targets (e.g., Mycobacterium tuberculosis InhA, EGFR kinase).
Toxicity Profiling
-
In Vivo Studies: Acute toxicity (LD₅₀) in rodent models to establish safety margins.
-
Genotoxicity: Ames test for mutagenic potential.
Formulation Development
-
Nanoparticle Encapsulation: Enhance bioavailability and reduce dosing frequency.
-
Prodrug Strategies: Mask the carbamate group to improve oral absorption.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume